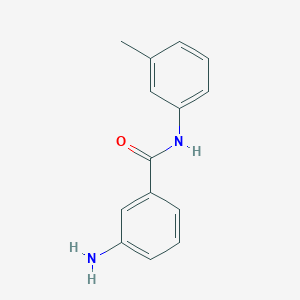

3-amino-N-(3-methylphenyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-N-(3-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-4-2-7-13(8-10)16-14(17)11-5-3-6-12(15)9-11/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPARZLQFZGMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354073 | |

| Record name | 3-amino-N-(3-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14315-23-2 | |

| Record name | 3-amino-N-(3-methylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Characterization of 3 Amino N 3 Methylphenyl Benzamide and Its Derivatives

Spectroscopic Techniques for Comprehensive Molecular Structure Determination

Spectroscopic methods are indispensable for elucidating the intricate molecular architecture of organic compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques offer a wealth of information regarding the electronic, vibrational, and nuclear environments within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. It provides precise information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

¹H-NMR Spectroscopy: The proton NMR spectrum of a related compound, N-phenylbenzamide, in DMSO-d6 shows characteristic signals for the amide proton (δ 10.25 ppm, s, 1H) and aromatic protons in the range of δ 7.09-7.97 ppm. rsc.org For derivatives like 4-methoxy-N-phenylbenzamide, the amide proton appears at δ 10.04 ppm (s, 1H) in DMSO-d6. rsc.org In the case of N-phenyl-2-[(trichloroacetyl)amino]benzamide, aromatic protons typically exhibit chemical shifts between 6 and 8 ppm. researchgate.net The ¹H-NMR spectrum of benzamide (B126) itself in DMSO-d6 displays signals for the amide protons and aromatic protons at approximately 8.05-7.46 ppm. chemicalbook.com

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides insight into the carbon framework of the molecule. For N-phenylbenzamide, the carbonyl carbon resonates at δ 166.02 ppm in DMSO-d6. rsc.org In a derivative, N-phenyl-2-[(trichloroacetyl)amino]benzamide, the two carbonyl carbons are observed at δ 167.34 ppm and δ 159.82 ppm. psu.edu The aromatic carbons of N-phenylbenzamide appear in the range of δ 120.82-139.64 ppm. rsc.org

2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning proton and carbon signals and establishing long-range connectivities. psu.edumdpi.com These experiments correlate the signals of directly bonded or distantly coupled nuclei, respectively, providing a detailed map of the molecular structure. mdpi.com For instance, HMBC can confirm the assignment of carbonyl carbons by showing correlations to nearby protons. psu.edu

Table 1: Representative ¹H and ¹³C NMR Data for Benzamide Analogs

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| N-phenylbenzamide rsc.org | DMSO-d6 | 10.25 (s, 1H, NH), 7.97-7.09 (m, 10H, Ar-H) | 166.02 (C=O), 139.64, 135.46, 132.01, 129.07, 128.85, 128.12, 124.12, 120.82 (Ar-C) |

| N-phenyl-2-[(trichloroacetyl)amino]benzamide psu.edu | DMSO-d6 | 8.29 (dd), 8.03 (dd) (Aromatic H) | 167.34 (C=O), 159.82 (C=O), Aromatic carbons |

| 4-methoxy-N-phenylbenzamide rsc.org | DMSO-d6 | 10.04 (s, 1H, NH), 7.94-7.01 (m, 9H, Ar-H), 3.79 (s, 3H, OCH₃) | 165.42 (C=O), 162.42, 139.89, 130.11, 129.07, 127.53, 123.93, 120.87, 114.11, 55.95 (Ar-C, OCH₃) |

| Benzamide chemicalbook.com | DMSO-d6 | ~8.05-7.46 (m, Ar-H, NH₂) | Not specified |

Note: This table presents representative data for analogous structures to provide context. Specific values for 3-amino-N-(3-methylphenyl)benzamide may vary.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For benzamide derivatives, characteristic absorption bands are observed for the N-H and C=O stretching vibrations of the amide group. For example, in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, the N-H stretch is observed around 3300 cm⁻¹. The amide C=O stretching vibration typically appears around 1650 cm⁻¹, while the NH₂ group shows stretching vibrations near 3350 cm⁻¹.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule. For aromatic compounds like this compound, π to π* and n to π* transitions are expected. The UV-Vis spectrum of a synthesized Schiff base derivative, (E)–methyl–3–(3,5–di–tert–butyl–2–hydroxybenzylideneamino)–4–methylbenzoate, was recorded to investigate its electronic properties. researchgate.net Similarly, the electronic absorption wavelengths of other complex organic molecules have been determined using UV-Vis spectroscopy to understand their intramolecular electronic transitions. researchgate.net

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a molecule. For instance, the HRMS (ESI) of N-phenylbenzamide showed a calculated m/z of 198.0919 for [M+H]⁺, with a found value of 198.0920. rsc.org

Fragmentation Analysis: In tandem mass spectrometry (MS/MS), a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. This provides valuable structural information. A study on the fragmentation of protonated N-(3-aminophenyl)benzamide revealed a rearrangement product ion at m/z 110.06036, corresponding to the formula [C₆H₈NO]⁺. nih.govresearchgate.net This rearrangement involves a nitrogen-oxygen (N-O) exchange, which was confirmed using ¹⁸O-labeling. nih.govresearchgate.net This type of rearrangement is also observed in other protonated amide compounds with electron-donating groups at the meta position. nih.gov

GC-MS and LC-MS: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are hyphenated techniques that separate mixtures of compounds before their detection by mass spectrometry. nih.govmdpi.com Derivatization is often required for the GC-MS analysis of polar compounds like amino acids to make them more volatile. nih.govsigmaaldrich.com LC-MS is widely used in metabolomics for the analysis of amino acids, both with and without derivatization. mdpi.com

Table 2: Key Mass Spectrometry Data for Benzamide Analogs

| Compound/Fragment | Ionization Mode | m/z (Observed) | Formula | Note |

|---|---|---|---|---|

| N-phenylbenzamide rsc.org | ESI+ | 198.0920 [M+H]⁺ | C₁₃H₁₂NO | HRMS |

| Protonated N-(3-aminophenyl)benzamide Fragment nih.govresearchgate.net | CID | 110.06036 | [C₆H₈NO]⁺ | Rearrangement product |

Note: This table provides examples of mass spectrometry data for related compounds.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. These methods rely on the differential distribution of the analyte between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the separation and identification of compounds. nih.gov It is widely used to monitor the progress of chemical reactions and to assess the purity of products. nih.gov The separation is based on the differential partitioning of the components of a mixture between the stationary phase (typically silica (B1680970) gel coated on a plate) and the mobile phase (a solvent or a mixture of solvents). nih.gov The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of conditions. Different solvent systems can be employed to achieve optimal separation. For amino acids, a common eluent is a mixture of n-butanol, acetic acid, and water. reachdevices.com The spots on the TLC plate are often visualized under UV light or by using a staining agent like ninhydrin (B49086) for amino-containing compounds. reachdevices.comyoutube.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For benzamide derivatives, GC analysis is often used to determine purity, identify byproducts, and quantify the analyte in a mixture. acs.org The regiomeric ratio of products from synthesis reactions involving benzamide derivatives can be determined by GC analysis of the crude mixture. acs.orgacs.org

For less volatile or thermally labile compounds, derivatization is a common strategy to enhance their amenability to GC analysis. sigmaaldrich.com This process modifies the analyte to increase its volatility. For amines and amides, a common derivatization reaction is trimethylsilylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). sigmaaldrich.com The reactivity for silylation generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide, meaning that forcing conditions such as elevated temperatures may be required for complete derivatization of amides. sigmaaldrich.com

In a specific application for a related compound, a method was developed for determining dimethylamine (B145610) impurity in N,N-dimethylformamide by derivatizing it with benzoyl chloride to form N,N-dimethylbenzamide, which was then analyzed by GC-MS. nih.govresearchgate.net This demonstrates the utility of derivatization to create a benzamide structure suitable for GC analysis.

The table below outlines typical parameters for the GC analysis of benzamide derivatives, based on published methods.

Table 1: Representative Gas Chromatography (GC) Parameters for Benzamide Derivatives

| Parameter | Description | Source |

|---|---|---|

| Column | Rtx-5 amine (30 m × 0.32 mm × 1.50 μm) | nih.govresearchgate.net |

| DB-1 (30 m × 0.53 mm, 5.0 μm) | researchgate.net | |

| Carrier Gas | Helium or Nitrogen | nih.govresearchgate.net |

| Flow Rate | 1.5 - 2.0 mL/min | nih.govresearchgate.net |

| Detector | Mass Spectrometer (MS) | nih.govresearchgate.net |

| Derivatization | Often required for amides to increase volatility (e.g., silylation) or for specific impurity analysis (e.g., with benzoyl chloride). | sigmaaldrich.comnih.gov |

| Retention Time | N,N-dimethylbenzamide was determined to be 8.5 min under specific conditions. | nih.gov |

Liquid Chromatography (LC)

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone technique for the separation, purification, and analysis of benzamide derivatives, which often have limited volatility. Reverse-phase HPLC is the most common mode used.

A specific reverse-phase HPLC method has been outlined for the analysis of 3-amino-N-phenylbenzamide, a compound structurally very similar to this compound. sielc.com This method is scalable and can be used for isolating impurities in preparative separations. sielc.com For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are substituted for non-volatile ones like phosphoric acid. sielc.com

Column-switching HPLC methods have also been developed for the simultaneous determination of multiple benzamide-type drugs in biological matrices like human serum, demonstrating the technique's robustness for complex samples. nih.gov Furthermore, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry offers rapid and sensitive analysis, as demonstrated in the enantioselective analysis of amino acids and their derivatives. nih.govmdpi.com

The following table summarizes typical conditions used for the LC analysis of benzamide compounds.

Table 2: Representative Liquid Chromatography (LC) Parameters for Benzamide Derivatives

| Parameter | Description | Source |

|---|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.com |

| Column | Newcrom R1 (a special reverse-phase column) | sielc.com |

| TSKgel Super-ODS | nih.gov | |

| Hypersil BDS C18 | researchgate.net | |

| Mobile Phase | Acetonitrile (MeCN), water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility). | sielc.com |

| Detection | UV Detector | google.com |

| Fluorescence Detection | nih.gov |

| Application | Purity assessment, preparative separation of impurities, analysis in biological fluids. | sielc.comnih.gov |

X-ray Crystallography for Solid-State Three-Dimensional Structure Analysis

Studies on compounds like 3-Chloro-N-(3-methylphenyl)benzamide nih.gov, 3-Methyl-N-(4-methylphenyl)benzamide researchgate.net, and N-(3-methylphenyl)benzamide researchgate.net reveal key conformational properties. A common feature is the non-planar relationship between the two aromatic rings. The dihedral angle between the benzoyl ring and the N-phenyl ring typically ranges from 70° to 77°. nih.govresearchgate.netresearchgate.net

The central amide group (–C(O)NH–) is generally found in a trans conformation. In the solid state, molecules are organized into extended networks through intermolecular hydrogen bonds, most commonly N–H···O interactions where the amide hydrogen of one molecule bonds to the carbonyl oxygen of a neighboring molecule, forming chains or dimers. nih.govresearchgate.net In the structure of N-(3-methylphenyl)benzamide, the asymmetric unit was found to contain four independent molecules linked by these hydrogen bonds. researchgate.net

The table below summarizes crystallographic data from these closely related structures, which serves as a robust model for the expected structure of this compound.

Table 3: Crystallographic Data for Derivatives Related to this compound

| Parameter | 3-Chloro-N-(3-methylphenyl)benzamide | 3-Methyl-N-(4-methylphenyl)benzamide | N-(3-Methylphenyl)benzamide |

|---|---|---|---|

| Chemical Formula | C₁₄H₁₂ClNO | C₁₅H₁₅NO | C₁₄H₁₃NO |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | Cc |

| a (Å) | Not specified | 5.2694 (2) | 13.269 (2) |

| b (Å) | Not specified | 14.0877 (5) | 53.686 (6) |

| c (Å) | Not specified | 16.5665 (9) | 9.3921 (12) |

| β (˚) | Not specified | 92.588 (4) | 94.67 (2) |

| Dihedral Angle (rings) | 77.4 (1)° | 70.06 (3)° | 70.6 (2)° - 74.2 (2)° |

| Key Interaction | Intermolecular N–H···O hydrogen bonds forming chains. | Intermolecular N–H···O hydrogen bonds forming chains. | Intermolecular N–H···O hydrogen bonds forming two independent chains. |

| Source | nih.gov | researchgate.net | researchgate.net |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. The experimental results are compared against the theoretical values calculated from the compound's empirical formula. This comparison is critical for verifying the synthesis of the correct target molecule and assessing its purity. For a compound to be considered pure, the experimentally determined percentages should typically be within ±0.4% of the calculated theoretical values.

The empirical formula for this compound is C₁₄H₁₄N₂O . Its molecular weight is 226.28 g/mol . The theoretical elemental composition can be calculated as shown in the table below. In research, newly synthesized benzamide derivatives are routinely characterized by elemental analysis to confirm their structures alongside spectroscopic methods. nih.gov

Table 4: Theoretical Elemental Composition of this compound (C₁₄H₁₄N₂O)

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 14 | 168.154 | 74.31 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 6.24 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.38 |

| Oxygen | O | 15.999 | 1 | 15.999 | 7.07 |

| Total | | | | 226.279 | 100.00 |

Structure Activity Relationship Sar Studies of the 3 Amino N 3 Methylphenyl Benzamide Scaffold

Systematic Investigation of Structural Modifications and Their Impact on Bioactivity

Systematic modifications of the 3-amino-N-(3-methylphenyl)benzamide scaffold have been a key strategy in the exploration of its biological potential. These investigations typically involve the synthesis of a series of analogues where specific parts of the molecule are altered to probe their influence on bioactivity. This approach allows researchers to identify which structural features are essential for activity and how they can be fine-tuned to enhance desired properties.

The nature and position of substituents on both the 3-aminophenyl ring and the N-(3-methylphenyl) ring play a critical role in modulating the biological activity of the scaffold. The electronic properties of these substituents can significantly alter the molecule's interaction with its biological target.

On the 3-aminophenyl ring, the position of the amino group is a key determinant of activity. For instance, in related benzamide (B126) structures, the placement of an amino group can influence binding to target proteins. The electronic properties of substituents on the aromatic rings can enhance or diminish the basicity of the amine, which can be crucial for forming salt bridges or hydrogen bonds with the target. libretexts.org

In a series of N-aryl benzamides, the introduction of various substituents on the phenyl rings has been shown to impact their inhibitory activity against tyrosine kinases. For example, the presence of a methyl group, as in the 3-methylphenyl moiety of the title compound, can contribute to favorable hydrophobic interactions within the binding pocket of a target enzyme. The position of this methyl group is also important; for example, a 3-methyl substitution was found to be slightly more potency-enhancing than a 3-chloro substitution in a series of piperazine amides. nih.gov

The following table illustrates the effect of substituents on the N-phenyl ring of a related benzamide scaffold on JNK3 inhibitory activity.

| Compound | R | JNK3 IC50 (µM) |

| 4a | H | 1.2 |

| 4e | 3-Cl | 0.8 |

| 4p | 3-Me | 0.7 |

Data sourced from a study on piperazine amides as JNK inhibitors. nih.gov

The amide linkage is a central feature of the this compound scaffold, providing both structural rigidity and key hydrogen bonding capabilities. The hydrogen atom of the N-H group acts as a hydrogen bond donor, while the oxygen atom of the C=O group serves as a hydrogen bond acceptor. These interactions are often critical for anchoring the molecule within the active site of a target protein.

Modifications to the amide linkage, such as replacing it with a more flexible or rigid linker, can have a profound impact on biological activity. For instance, the introduction of a flexible linker like 4-(aminomethyl)benzamide in a series of potential tyrosine kinase inhibitors was shown to allow for a more favorable geometry for binding to the active site. mdpi.com

While this compound itself is an achiral molecule, the introduction of chiral centers through substitution can lead to stereoisomers with different biological activities. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and toxicity profiles.

Conformational changes induced by substituents can also affect activity. The presence of bulky groups near the amide linkage can force the aromatic rings to adopt different orientations, which may either enhance or diminish the molecule's ability to fit into a binding pocket. For example, the introduction of an ortho-methoxy substituent in a series of N-[(2-pyrrolidinyl)methyl]-substituted benzamides caused steric hindrance that prevented the amide moiety from being coplanar with the benzene (B151609) ring, thereby influencing its properties. nih.gov

Identification of Key Pharmacophoric Groups and Essential Structural Features

A pharmacophore model for the this compound scaffold would highlight several key features essential for its biological activity. These include:

A Hydrogen Bond Donor: The N-H group of the amide linkage.

A Hydrogen Bond Acceptor: The C=O group of the amide linkage.

Two Aromatic Rings: These can engage in hydrophobic and π-stacking interactions with the target protein.

A Hydrogen Bond Donor/Basic Center: The 3-amino group, which can be protonated under physiological conditions and form ionic interactions.

The spatial arrangement of these features is critical. The pyrazole hinge binding moiety, for example, is a privileged scaffold in the development of kinase inhibitors, underscoring the importance of specific heterocyclic ring systems in directing interactions with the kinase hinge region. nih.gov In the case of this compound, the aminophenyl and methylphenyl groups provide the hydrophobic bulk and potential for specific interactions within the binding site.

Lead Compound Optimization for Enhanced Potency, Selectivity, and Biological Profile

Lead optimization is an iterative process aimed at improving the properties of a promising lead compound like this compound to develop a viable drug candidate. creative-biolabs.comdanaher.compatsnap.com This process involves making targeted structural modifications to enhance potency, improve selectivity for the desired target over off-targets, and optimize pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

For the this compound scaffold, lead optimization strategies could include:

Systematic Substitution on the Aromatic Rings: Introducing a variety of substituents with different electronic and steric properties on both the 3-aminophenyl and the N-(3-methylphenyl) rings to probe for improved interactions with the target. For example, in the optimization of 2-aminobenzamide derivatives as HIV-1 Vif antagonists, modifications to one of the phenyl rings led to a compound with approximately 5-fold enhanced antiviral activity. nih.gov

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties but may lead to improved biological properties. For instance, the amide linkage could be replaced with other linkers to alter the molecule's flexibility and hydrogen bonding capacity.

Scaffold Hopping: Replacing the core benzamide structure with a different chemical scaffold while retaining the key pharmacophoric features. This can lead to novel compounds with improved properties and potentially new intellectual property.

The following table presents data from a hit-to-lead optimization study of amino-carboxamide benzothiazoles as LSD1 inhibitors, illustrating how structural modifications can impact inhibitory activity.

| Compound | R1 | R2 | LSD1 IC50 (µM) |

| Hit | H | H | 18.4 |

| Analog 1 | CH3 | H | > 50 |

| Analog 2 | H | Cl | 12.7 |

| Analog 3 | OCH3 | H | 25.1 |

This data is illustrative of the lead optimization process and is based on findings from a study on amino-carboxamide benzothiazoles. researchgate.net

Through such systematic modifications, a lead compound with initial activity can be refined into a preclinical candidate with a desirable balance of potency, selectivity, and drug-like properties.

Computational Approaches in the Research of 3 Amino N 3 Methylphenyl Benzamide

Molecular Docking for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as 3-amino-N-(3-methylphenyl)benzamide, might interact with a biological target, typically a protein or enzyme.

In studies involving benzamide (B126) derivatives, molecular docking has been employed to investigate their binding affinities and interaction patterns with various protein targets. For instance, research on a series of nitro-substituted benzamide derivatives revealed that the number and position of nitro groups significantly influenced their binding efficiency to the inducible nitric oxide synthase (iNOS) enzyme. dovepress.com The docking analysis showed that compounds with an optimal number of nitro groups, specific orientations, and polarizabilities exhibited stronger binding. dovepress.com Similarly, molecular docking studies on new pyridine–thiourea derivatives were conducted to predict their binding to bacterial proteins from S. aureus and E. coli. researchgate.net These studies focus on identifying key hydrogen bonds and other non-covalent interactions between the ligand and the amino acid residues in the active site of the receptor. researchgate.netnih.gov

For this compound, a hypothetical docking study would involve preparing the 3D structure of the ligand and the target protein. The protein's binding site would be defined, and a docking algorithm would then be used to generate a series of possible binding poses. These poses are then scored based on a scoring function that estimates the binding affinity. The results would highlight the key amino acid residues involved in the interaction and the nature of the chemical bonds (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces). This information is invaluable for optimizing the structure of the lead compound to enhance its binding potency and selectivity.

Table 1: Illustrative Molecular Docking Parameters for Benzamide Derivatives

| Parameter | Description | Typical Values/Observations |

| Docking Score | An estimation of the binding affinity (e.g., in kcal/mol). Lower scores typically indicate stronger binding. | Scores can range widely depending on the software and target. For example, scores like -43.46 have been reported for potent benzamide derivatives. researchgate.net |

| Hydrogen Bonds | The number and type of hydrogen bonds formed between the ligand and the protein. | The formation of multiple hydrogen bonds with key residues is a strong indicator of stable binding. researchgate.netnih.gov |

| Interacting Residues | The specific amino acid residues in the protein's active site that interact with the ligand. | Identification of these residues is crucial for understanding the mechanism of action and for site-directed mutagenesis studies. |

| Binding Pose | The predicted 3D orientation of the ligand within the binding site. | Analysis of the pose reveals the spatial arrangement of functional groups and their role in the interaction. |

Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the stability of the ligand-protein complex and to explore the conformational changes that may occur upon binding.

The process involves placing the docked ligand-protein complex in a simulated physiological environment (a box of water molecules and ions) and then solving Newton's equations of motion for all the atoms in the system. This allows researchers to observe the behavior of the complex over a period of nanoseconds or even microseconds. researchgate.net

For the this compound-target complex, an MD simulation would provide insights into:

Complex Stability: By monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time, one can assess the stability of the binding. A stable complex will show relatively small fluctuations in RMSD. researchgate.netnih.gov

Conformational Dynamics: MD simulations can reveal how the ligand and protein adapt to each other's presence. This includes changes in the protein's secondary and tertiary structure, as well as the flexibility of the ligand within the binding pocket. nih.gov

Binding Free Energy Calculations: Advanced MD simulation techniques can be used to calculate the binding free energy, providing a more accurate prediction of the binding affinity than docking scores alone.

Studies on other benzamide derivatives have utilized MD simulations to confirm the stability of docked complexes and to understand the dynamic interactions that contribute to binding. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

A 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors provides a relevant example. nih.govrsc.org In this study, a pharmacophore model was developed, which identified the key chemical features required for HDAC inhibition, including two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. nih.govrsc.org The resulting 3D-QSAR model showed a high correlation between the predicted and experimental activities, with an r² value of 0.99. nih.govrsc.org The model indicated that hydrophobic character is crucial for the inhibitory activity and that the inclusion of hydrophobic substituents would enhance potency. nih.govrsc.org

For this compound, a QSAR study would involve synthesizing and testing a series of related compounds with variations in their structure. The biological activity data, along with calculated molecular descriptors (e.g., physicochemical properties, topological indices), would be used to build a QSAR model. This model could then be used to predict the activity of other, yet-to-be-synthesized derivatives, thereby prioritizing the most promising candidates for synthesis.

Table 2: Key Parameters in a 3D-QSAR Study of Aminophenyl Benzamide Derivatives

| Parameter | Value | Significance |

| r² (Correlation Coefficient) | 0.99 | Indicates an excellent correlation between the predicted and observed activities of the training set compounds. nih.govrsc.org |

| q² (Cross-validated Correlation Coefficient) | 0.85 | Demonstrates the good predictive power of the model. nih.govrsc.org |

| F-value | 631.80 | A high Fisher ratio indicates the statistical significance of the model. nih.govrsc.org |

In Silico Prediction of Pharmacokinetic and Toxicity Profiles (ADMET prediction)

In addition to its biological activity, a successful drug must possess favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and an acceptable toxicity profile (T). In silico ADMET prediction tools are used to estimate these properties early in the drug discovery process, helping to identify and eliminate compounds that are likely to fail in later stages of development.

For this compound, a range of ADMET properties can be predicted using various software and web-based platforms. These predictions are based on the compound's structure and physicochemical properties.

Table 3: Predicted ADMET Properties for Benzamide Derivatives

| Property | Predicted Outcome for a Hypothetical Benzamide | Implication for Drug Development |

| Aqueous Solubility | Moderately soluble | Affects absorption and formulation. |

| Intestinal Absorption | High | Good oral bioavailability is likely. |

| Blood-Brain Barrier (BBB) Penetration | Predicted to cross | May be suitable for targeting central nervous system disorders. |

| CYP450 Inhibition | Potential inhibitor of certain isoforms | Could lead to drug-drug interactions. |

| Hepatotoxicity | Low predicted risk | Favorable safety profile. |

| Ames Mutagenicity | Negative | Low risk of being a carcinogen. |

These predictions, while not a substitute for experimental testing, are invaluable for prioritizing compounds and for identifying potential liabilities that need to be addressed through structural modifications. For example, in silico tools can predict whether a compound is likely to be a substrate or inhibitor of key drug-metabolizing enzymes, such as cytochrome P450s. youtube.com

Physicochemical Similarity Studies and Scaffold Hopping

Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure (scaffold) of a molecule with a different, often structurally distinct, scaffold while retaining the key pharmacophoric features responsible for its biological activity. niper.gov.innih.gov This approach is used to discover novel chemotypes with improved properties, such as enhanced potency, better ADMET profiles, or to escape existing patent claims. niper.gov.innih.gov

Physicochemical similarity studies are often employed in conjunction with scaffold hopping to ensure that the new scaffolds maintain drug-like properties. These studies involve the calculation and comparison of various physicochemical parameters, such as molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors.

In the context of this compound, a scaffold hopping approach could be used to explore alternative core structures that mimic the spatial arrangement of its key functional groups. For instance, the benzamide core could be replaced with other heterocyclic systems. The resulting virtual library of new compounds would then be subjected to in silico screening, including docking and ADMET prediction, to identify the most promising candidates for synthesis. This strategy has been successfully applied in the discovery of novel kinase inhibitors and other therapeutic agents. niper.gov.in

Therapeutic Potential and Future Research Directions of 3 Amino N 3 Methylphenyl Benzamide and Benzamide Derivatives

Prospective Applications in Specific Therapeutic Areas

While specific research on the therapeutic applications of 3-amino-N-(3-methylphenyl)benzamide is not extensively documented in publicly available literature, the broader class of benzamide (B126) derivatives has shown significant promise in several key therapeutic areas.

Oncology: Benzamide derivatives are actively being investigated for their anticancer properties. nih.govnih.gov One of the key mechanisms of action is the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA damage repair. nih.gov By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with existing DNA repair defects, such as those with BRCA mutations. For instance, a series of benzamide derivatives containing benzamidophenyl and phenylacetamidophenyl scaffolds have been synthesized and shown to be potent PARP-1 inhibitors with significant anticancer activity against human colorectal cancer cells. nih.gov Specifically, compound 13f from this series demonstrated potent anticancer activity against HCT116 cells with an IC₅₀ of 0.30 μM and excellent PARP-1 inhibitory effect with an IC₅₀ of 0.25 nM. nih.gov This compound was found to arrest the cell cycle at the G2/M phase and induce apoptosis. nih.gov Furthermore, some benzamide derivatives are being developed to suppress EGFR mutations and exhibit synergistic anticancer effects when combined with EGFR antagonists like cetuximab. google.com

Infectious Diseases: The benzamide scaffold has also been a source of potent antimicrobial agents. A benzamide derivative named AH0109 has demonstrated significant anti-HIV-1 activity, inhibiting both reverse transcription and viral cDNA nuclear import. nih.gov Notably, this compound was effective against HIV-1 strains resistant to commonly used antiretroviral drugs. nih.gov In the realm of antibacterial research, benzodioxane-benzamides are being explored as inhibitors of the FtsZ protein, which is essential for bacterial cell division. nih.gov These compounds show promise as potential antibiotics against Gram-positive bacteria. nih.gov Additionally, novel benzamide-based 5-aminopyrazoles and their fused heterocyclic derivatives have exhibited remarkable activity against the avian influenza virus. acs.org

Neurodegenerative Disorders: Benzamide derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. csic.esgoogle.com One approach involves the development of multi-target drugs that can simultaneously address different pathological aspects of these complex diseases. mdpi.com For example, novel benzamide derivatives have been designed as inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the pathogenesis of Alzheimer's disease. mdpi.com Another strategy focuses on the development of selective inhibitors for enzymes like Leucine-rich repeat kinase 2 (LRRK2), which is implicated in Parkinson's disease. csic.es Furthermore, some N-benzyl benzamide derivatives have been identified as highly selective and potent inhibitors of butyrylcholinesterase (BChE), offering a potential therapeutic avenue for advanced Alzheimer's disease. acs.org

Development of Novel Therapeutic Agents Based on the Benzamide Scaffold

The versatility of the benzamide scaffold allows for extensive chemical modification to develop novel therapeutic agents with improved potency and selectivity. mdpi.com Medicinal chemists continuously explore structure-activity relationships (SAR) to optimize the therapeutic properties of these compounds.

Recent research has focused on creating hybrid molecules that combine the benzamide core with other pharmacophores to achieve multi-targeting capabilities. For instance, benzamide-hydroxypyridinone hybrids have been designed as potential treatments for Alzheimer's disease by acting as both monoamine oxidase B (MAO-B) inhibitors and iron chelators. nih.govresearchgate.net This dual-action approach aims to address both neurotransmitter imbalances and metal-induced oxidative stress associated with the disease.

In the field of oncology, novel benzamide derivatives are being designed to target specific enzymes involved in cancer progression. For example, derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds have been developed as potent PARP-1 inhibitors. nih.gov The design process often involves computational modeling and in silico screening to predict the binding affinity and selectivity of the new compounds before their synthesis and biological evaluation. nih.gov

The development of benzamide-based histone deacetylase (HDAC) inhibitors is another active area of research. nih.govnih.gov Entinostat (MS-275), a class I selective HDAC inhibitor with a benzamide structure, has shown promise in treating solid tumors. nih.gov Current efforts are focused on modifying the core structure of such compounds to enhance their efficacy and pharmacokinetic profiles. nih.govnih.gov

Strategies for Addressing Challenges in Drug Design and Development

Despite the promise of benzamide derivatives, several challenges remain in their design and development as therapeutic agents. These include improving selectivity, overcoming drug resistance, and optimizing pharmacokinetic properties.

Improving Selectivity: Achieving high selectivity for the intended target is crucial to minimize off-target effects and associated toxicities. nih.gov Rational drug design approaches are employed to enhance selectivity. This can involve exploiting subtle differences in the active sites of related proteins. For instance, designing benzamide derivatives with bulky groups can lead to selective inhibition of certain HDAC isoforms by targeting specific subpockets in their active sites. nih.gov Computational methods play a significant role in predicting and designing for selectivity by evaluating the binding energies of a ligand to a panel of targets and anti-targets. nih.gov

Overcoming Resistance Mechanisms: Drug resistance is a major obstacle in cancer therapy and the treatment of infectious diseases. nih.govmdpi.com One common mechanism of resistance in cancer is the overexpression of ATP-binding cassette (ABC) transporters, which efflux chemotherapeutic drugs from cancer cells. nih.gov Novel benzamide derivatives, such as VKNG-2 , are being developed to inhibit these transporters, thereby restoring the efficacy of conventional anticancer drugs. nih.govmdpi.com In the context of infectious diseases, the development of benzamide derivatives with novel mechanisms of action, like the HIV-1 inhibitor AH0109 , is a key strategy to combat drug-resistant strains. nih.gov

Integration of Multi-Targeting Approaches in Drug Discovery

The complexity of many diseases, particularly neurodegenerative disorders and cancer, has led to a shift from the "one target, one drug" paradigm to a multi-targeting approach. mdpi.comnih.gov The benzamide scaffold is well-suited for the design of multi-target-directed ligands (MTDLs) that can simultaneously modulate multiple biological targets involved in a disease cascade. mdpi.comnih.govresearchgate.net

In the context of Alzheimer's disease, researchers have successfully designed benzamide derivatives that act as dual inhibitors of AChE and BACE1. mdpi.com Similarly, benzamide-hydroxypyridinone hybrids have been developed to concurrently inhibit MAO-B and chelate iron. nih.govresearchgate.net This multi-pronged attack can potentially offer superior therapeutic efficacy compared to single-target agents.

In oncology, multi-target kinase inhibitors are being developed to block several signaling pathways that are crucial for cancer cell growth and survival. nih.gov Benzimidazole (B57391) derivatives, which share structural similarities with benzamides, have been identified as multi-target inhibitors of EGFR, VEGFR-2, and PDGFR kinases. nih.gov This approach can lead to more effective anticancer agents with a reduced likelihood of developing resistance.

Emerging Methodologies and Advanced Techniques in Medicinal Chemistry Research

The field of medicinal chemistry is continually evolving with the advent of new technologies and methodologies that are accelerating the drug discovery process.

Advanced Synthesis Techniques: Innovations in synthetic chemistry are facilitating the efficient and environmentally friendly production of benzamide derivatives. For example, methods utilizing ultrasonic irradiation and reusable solid acid catalysts have been developed for the direct condensation of benzoic acids and amines to form benzamides. researchgate.net C-H activation is another cutting-edge strategy that allows for the direct functionalization of the benzamide scaffold, enabling rapid structural modifications and the synthesis of diverse compound libraries. rsc.org

Proteolysis Targeting Chimeras (PROTACs): A novel and exciting approach in drug discovery is the development of PROTACs. boehringer-ingelheim.com These are bifunctional molecules that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. The benzamide scaffold could potentially be incorporated into the design of PROTACs to target specific proteins for degradation, opening up new therapeutic possibilities for previously "undruggable" targets. boehringer-ingelheim.com

Q & A

Q. What synthetic methodologies are effective for preparing 3-amino-N-(3-methylphenyl)benzamide?

The synthesis of benzamide derivatives typically involves coupling acyl chlorides with substituted anilines. For example:

- Procedure : React m-toluic acid-derived acyl chloride with o-phenylenediamine in pyridine to form diamides .

- Key Conditions : Use of acyl chlorides (good leaving groups) under mild temperatures to favor amide formation over cyclization to benzimidazoles. Excess protonating agents and high temperatures promote competing benzimidazole synthesis .

- Characterization : Confirm purity via GC-MS, IR (amide C=O stretch at ~1650 cm⁻¹), and ¹H/¹³C NMR (amide proton at δ ~10 ppm) .

Q. How can researchers characterize the physicochemical properties of this compound?

- Computational Tools : Predict LogD (1.47 at pH 7.4), pKa (~11.9), and polar surface area (84.22 Ų) using software like ACD/Labs or Molinspiration .

- Experimental Validation : Determine LogP via shake-flask method, and measure solubility in DMSO/water mixtures .

- Thermal Analysis : DSC/TGA for melting point decomposition profiles (e.g., compare to N-(3-methylphenyl)benzamide analogs with mp ~140–160°C) .

Q. What crystallographic techniques are suitable for resolving structural features of this compound?

- Data Collection : Use CuKα radiation (λ = 1.5418 Å) on a single-crystal diffractometer (e.g., Oxford Xcalibur) to resolve monoclinic systems (space group P2₁/c) .

- Refinement : Employ SHELXL for small-molecule refinement, addressing disorder in aromatic rings (e.g., occupancy factors refined to 0.5 for disordered methyl groups) .

- Visualization : Generate ORTEP-3 diagrams to illustrate dihedral angles between benzamide and aniline moieties (~70–74°) .

Advanced Research Questions

Q. How do substituents influence the reactivity and frontier molecular orbitals (FMOs) of benzamide derivatives?

- DFT Analysis : Calculate HOMO/LUMO energies (e.g., Gaussian 09 with B3LYP/6-31G*) to identify electron-rich regions. For N-(3-methylphenyl)benzamide analogs, the amide group contributes significantly to HOMO, while the aromatic ring dominates LUMO .

- Reactivity Implications : Electron-withdrawing groups (e.g., nitro) lower LUMO energy, enhancing electrophilic reactivity. Methyl substituents sterically hinder rotation, affecting conformational stability .

Q. What challenges arise in analyzing crystallographic disorder in this compound derivatives?

- Disorder Modeling : Use SHELXL restraints (e.g., ISOR, SIMU) to refine disordered benzene rings and methyl groups. For example, in N-(3-methylphenyl)benzamide, one molecule in the asymmetric unit showed disorder in the aniline fragment, resolved by splitting occupancy .

- Hydrogen Bonding : Analyze N–H···O interactions (e.g., bond lengths ~2.8 Å) to explain chain formation in crystal packing .

Q. How does 3-aminobenzamide interact with biological targets, and what experimental controls are critical?

- Mechanistic Studies : 3-Aminobenzamide inhibits poly(ADP-ribose) polymerase (PARP), but at high concentrations (>1 mM), it nonspecifically affects glucose metabolism and DNA repair. Use dose-response assays (IC₅₀ ~20–50 µM) to differentiate PARP-specific effects .

- Controls : Include benzamide (non-inhibitory analog) and validate results with CRISPR knockouts or selective PARP inhibitors (e.g., olaparib) .

Q. What strategies enable comparative studies between this compound and halogenated analogs?

- Synthetic Routes : Compare yields from m-toluic acid vs. 3-chlorobenzoic acid precursors. Halogenated analogs (e.g., N-(3-chlorophenyl)benzamide) exhibit tighter crystal packing due to Cl···π interactions .

- Bioactivity : Test antibacterial activity against E. coli (e.g., MIC assays) and compare to trifluoromethyl derivatives (e.g., N-(pyrimidinyl)benzamides with IC₅₀ ~10 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.